

# Application Notes and Protocols: Secondary Nitration of Nitrobenzene with Oleum

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Compound of Interest		
Compound Name:	Oleum	
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Abstract: This document provides detailed application notes and experimental protocols for the secondary nitration of nitrobenzene to synthesize m-dinitrobenzene. The reaction is a classic example of electrophilic aromatic substitution on a deactivated ring, necessitating potent nitrating agents such as a mixture of fuming nitric acid and **oleum** (fuming sulfuric acid). These notes cover the reaction mechanism, detailed experimental procedures, purification techniques, and critical safety precautions.

### Introduction

The nitration of nitrobenzene is a fundamental reaction in organic synthesis, yielding m-dinitrobenzene as the primary product. The initial nitro group on the benzene ring is strongly deactivating and a meta-director, making the introduction of a second nitro group significantly more challenging than the initial nitration of benzene.[1][2] Consequently, this secondary nitration requires more forceful reaction conditions, typically involving a nitrating mixture of fuming nitric acid and concentrated sulfuric acid or **oleum** at elevated temperatures.[1][3] The resulting product, m-dinitrobenzene, is a crucial intermediate in the synthesis of various chemicals, including dyes, explosives (like TNT via trinitrotoluene), and pharmaceuticals.[4][5]

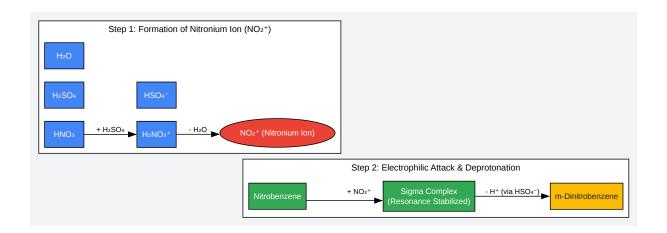
The role of sulfuric acid or **oleum** is to act as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO<sub>2</sub>+).[6][7][8] **Oleum**, a solution of sulfur trioxide (SO<sub>3</sub>) in sulfuric acid, is an even stronger acid and dehydrating agent than concentrated sulfuric acid, further promoting the generation of the nitronium ion.



### **Reaction Mechanism**

The secondary nitration of nitrobenzene proceeds via a two-step electrophilic aromatic substitution mechanism.

- Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO<sub>2</sub>+).[8][9]
- Electrophilic Attack: The electron-rich benzene ring of nitrobenzene attacks the nitronium ion.
  Due to the meta-directing effect of the existing nitro group, the attack predominantly occurs at the meta position, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[2]
- Deprotonation: A weak base, such as the hydrogen sulfate ion (HSO<sub>4</sub><sup>-</sup>), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding m-dinitrobenzene.[10]







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